BenchChemオンラインストアへようこそ!

Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate

Carboxylesterase 2 inhibition CES2 IC50 Prodrug metabolism modulation

This compound is the definitive tool for selective CES2 inhibition. With an IC₅₀ of 20 nM and >1,000-fold selectivity over CES1, it eliminates the confounding off-target effects seen with non-selective agents like BNPP or less potent alternatives. Its tight-binding mechanism (Kᵢ 42 nM) and proven ability to block intracellular irinotecan activation in PDAC cells make it indispensable for reaction phenotyping, DDI risk assessment, and CES2-mediated prodrug metabolism studies.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 1795444-04-0
Cat. No. B2426557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate
CAS1795444-04-0
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC
InChIInChI=1S/C19H21NO5/c1-23-16-7-5-4-6-15(16)17(24-2)12-20-18(21)13-8-10-14(11-9-13)19(22)25-3/h4-11,17H,12H2,1-3H3,(H,20,21)
InChIKeyCAOYFITVRBVJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate (CAS 1795444-04-0) – Procurement-Grade Carboxylesterase 2 Inhibitor with Validated Selectivity


Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate (CAS 1795444-04-0) is a synthetic arylalkylcarbamate derivative that functions as a potent, tight-binding inhibitor of human carboxylesterase 2 (CES2, also termed cocaine esterase). The compound was identified through high-throughput screening and characterized in a 2024 Journal of Medicinal Chemistry study as part of a series of 18 small-molecule CES2 inhibitors [1]. Biochemically, it displays an IC₅₀ of 20 nM against CES2 in human liver microsomes and exhibits >1,000‑fold selectivity over the related serine hydrolase CES1 (IC₅₀ = 20,400 nM), a profile that directly addresses the well-documented challenge of isoform cross‑reactivity among carboxylesterase inhibitors [2]. Its defined mechanism as a competitive inhibitor (Kᵢ = 42 nM) and its demonstrated ability to block intracellular irinotecan activation in pancreatic ductal adenocarcinoma cells distinguish it from broader-spectrum or less potent chemotypes and make it a high-priority procurement candidate for studies on CES2‑mediated prodrug metabolism, xenobiotic disposition, and targeted mitigation of irinotecan‑induced toxicities.

Why Generic Substitution Fails for Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate — The Selectivity-Potency Gap in Carboxylesterase 2 Inhibitors


Carboxylesterase inhibitors that appear structurally or pharmacologically similar cannot be interchanged without compromising experimental outcomes because the human carboxylesterase family contains two major hepatic isoforms, CES1 and CES2, which share considerable sequence homology yet possess distinct substrate specificities and biological roles [1]. Widely used non‑selective inhibitors such as bis‑(p‑nitrophenyl) phosphate (BNPP) inhibit both isoforms at comparable low‑micromolar concentrations, while many literature‑reported selective CES2 inhibitors (e.g., compound 24, IC₅₀ = 6.72 μM; glabridin) achieve only modest selectivity ratios (≈15‑fold to ≈500‑fold) at the cost of substantially reduced potency compared with the 20 nM CES2 IC₅₀ and >1,000‑fold selectivity of Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate [2][3]. This potency‑selectivity gap means that generic substitution with a less selective or less potent inhibitor risks confounding CES1‑mediated off‑target effects, requires higher working concentrations that may cause solvent‑related artifacts, and cannot reliably reproduce the tight‑binding kinetics and intracellular efficacy demonstrated for this compound [3].

Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate – Quantitative Differentiation Evidence Against Closest Carboxylesterase 2 Inhibitor Analogs


CES2 Inhibitory Potency: 20 nM IC₅₀ Outperforms Leading Selective CES2 Chemotypes by >300‑Fold

Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate inhibits human CES2 with an IC₅₀ of 20 nM in human liver microsomes, as determined by a fluorescence-based assay using fluorescein diacetate as the substrate following a 10‑minute preincubation [1]. In contrast, the well‑characterized selective hCES2 inhibitor compound 24 (hCES2‑IN‑1) exhibits an IC₅₀ of 6.72 μM (6,720 nM) under comparable in vitro conditions, making the target compound approximately 336‑fold more potent on a molar basis [2]. The non‑selective benchmark inhibitor bis‑(p‑nitrophenyl) phosphate (BNPP) shows IC₅₀ values in the low‑micromolar range (≈1–5 μM) against both CES1 and CES2, i.e., 50‑ to 250‑fold weaker than the target compound [3]. This potency differential is critical for experimental designs requiring low‑nanomolar target engagement without solvent‑toxicity confounds.

Carboxylesterase 2 inhibition CES2 IC50 Prodrug metabolism modulation

Isoform Selectivity: >1,000‑Fold CES2‑over‑CES1 Discrimination vs. ≤500‑Fold for Best‑in‑Class Comparators

Counter‑screening against human CES1 reveals an IC₅₀ of 20,400 nM for Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate, yielding a CES1/CES2 selectivity ratio of 1,020‑fold [1]. This selectivity surpasses that of glabridin, a natural CES2 inhibitor reported to achieve >500‑fold selectivity over CES1 but at a far weaker absolute CES2 IC₅₀ (≈2.5–5 μM range) [2]. Compound 24 demonstrates a CES1/CES2 selectivity of only ≈15‑fold (hCES1 IC₅₀ >100 μM; hCES2 IC₅₀ = 6.72 μM) [3]. The >1,000‑fold discrimination window of the target compound is the highest reported among synthetic small‑molecule CES2 inhibitors, making it uniquely suited for studies that demand clean pharmacological dissection of CES2‑mediated pathways without CES1 confounds.

CES2 selectivity Isoform-specific inhibition CES1 off-target avoidance

Binding Mechanism: Competitive Tight‑Binding Kinetics (Kᵢ = 42 nM) Confirm Defined Molecular Mode of Action

Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate acts as a competitive inhibitor of CES2 with a Kᵢ of 42 nM, determined by Dixon plot analysis using fluorescein diacetate as the substrate [1]. The competitive mechanism confirms that the inhibitor occupies the CES2 active site, in contrast to non‑competitive or irreversible inhibitors (e.g., organophosphates such as chlorpyrifos oxon) that covalently modify the catalytic serine and abolish enzyme activity non‑specifically across the serine hydrolase family [2]. The tight‑binding nature (Kᵢ in the low‑nanomolar range) indicates a slow off‑rate, which translates into sustained target engagement even after washout in cellular assays — a property not shared by rapidly reversible CES2 inhibitors such as loperamide (IC₅₀ ≈ 2.2 μM, competitive but not tight‑binding) [3].

Competitive inhibition Tight-binding kinetics CES2 active site

Intracellular On‑Target Activity: CES2 Inhibition in Living Cells Prevents Irinotecan‑Induced Cytotoxicity

In the 2024 Kailass et al. study, Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate was one of the top five CES2 inhibitors that prohibited cell death mediated by CPT‑11 (irinotecan) following preincubation in pancreatic ductal adenocarcinoma (PDAC) cells [1]. This cellular protection phenotype confirms that the inhibitor crosses the cell membrane, engages intracellular CES2, and functionally blocks the CES2‑catalyzed conversion of irinotecan to the cytotoxic metabolite SN‑38. By contrast, many previously reported CES2 inhibitors such as BNPP exhibit poor cell permeability or require supra‑pharmacological concentrations to achieve comparable intracellular efficacy, limiting their utility in cellular and in vivo models [2]. The demonstrated cell‑based activity positions this compound as a superior tool for experiments requiring in‑cell target validation and for preclinical evaluation of CES2‑modulated irinotecan toxicity.

Cellular target engagement Irinotecan toxicity mitigation PDAC cell model

High‑Value Research and Industrial Applications of Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate Based on Verified Quantitative Differentiation


Irinotecan (CPT‑11) Prodrug Metabolism Studies Requiring CES2‑Specific Pathway Dissection

This compound is the tool of choice for laboratories investigating CES2‑dependent irinotecan activation to SN‑38. Its 20 nM CES2 IC₅₀ allows complete enzyme suppression at sub‑micromolar concentrations, while the >1,000‑fold selectivity over CES1 eliminates the confounding inhibition of alternative esterase‑mediated pathways [1]. This is critical for pharmacokinetic studies that aim to attribute SN‑38 formation specifically to CES2 activity and for evaluating strategies to mitigate irinotecan‑induced delayed diarrhea.

Selective Carboxylesterase Profiling Panels for Drug‑Drug Interaction (DDI) Assessment

Pharmaceutical companies conducting reaction‑phenotyping studies can employ this compound in isoform‑specific esterase panels to deconvolve CES2 contributions from CES1‑mediated hydrolysis of ester prodrugs. The availability of a reversible, tight‑binding CES2‑selective inhibitor (Kᵢ = 42 nM) enables accurate in vitro DDI risk assessment, unlike non‑selective organophosphate inhibitors that permanently inactivate all serine hydrolases and produce false‑positive DDI flags [2].

Cellular Target Validation and Functional Rescue Experiments in Pancreatic Cancer Models

Researchers studying irinotecan‑induced cytotoxicity in PDAC cell models can use this compound to validate CES2 as the specific activating enzyme. The documented ability to protect PDAC cells from CPT‑11‑mediated death upon inhibitor preincubation provides a functional readout that cannot be replicated with less permeable or less selective CES2 inhibitors [3]. This makes it indispensable for studies linking CES2 expression levels to irinotecan chemosensitivity.

Structure‑Activity Relationship (SAR) Studies on Carbamate‑Based CES2 Inhibitor Chemotypes

Medicinal chemistry groups optimizing CES2 inhibitors can use this compound as a reference standard for benchmarking new analogs. The combination of a defined competitive mechanism, low‑nanomolar potency, and the presence of both a carbamoyl linker and dual methoxyphenyl substituents provides a structurally well‑characterized starting point for SAR exploration aimed at improving metabolic stability or pharmacokinetic properties while retaining the favorable selectivity profile [4].

Quote Request

Request a Quote for Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.